[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate
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Overview
Description
[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate typically involves multiple steps. One common approach includes:
Formation of Thiazolidine Ring: This step involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidine ring.
Coupling Reaction: The final step involves coupling the thiazolidine derivative with the nitrobenzoate moiety under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications .
Medicine
The thiazolidine ring is a known pharmacophore in several bioactive compounds .
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique properties may also make it suitable for use in materials science .
Mechanism of Action
The mechanism of action of [4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate: Similar structure but with a thioxo group instead of a sulfanylidene group.
[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-nitrobenzoate: Similar structure but with the nitro group in a different position on the benzoate ring.
Uniqueness
The unique combination of the thiazolidine ring, phenyl group, and nitrobenzoate moiety in [4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate provides distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5S2/c20-15-14(26-17(25)18-15)8-10-4-6-13(7-5-10)24-16(21)11-2-1-3-12(9-11)19(22)23/h1-9H,(H,18,20,25)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFMWXLBLMCKJP-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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